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Compound of Interest

Compound Name:
4-Bromo-1-(tetrahydro-2H-pyran-

2-YL)-1H-indazole

Cat. No.: B1442985 Get Quote

The indazole nucleus is a cornerstone pharmacophore, integral to the structure of various

marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory

drug Benzydamine.[1] Its unique bicyclic aromatic structure allows for diverse biological

interactions. However, the acidic N-H proton in the pyrazole ring often complicates synthetic

transformations by interfering with organometallic reagents or leading to undesired side

reactions.

The introduction of a protecting group is therefore a crucial step in the multi-step synthesis of

complex indazole derivatives. The tetrahydropyranyl (THP) group is an ideal choice for this

purpose due to its numerous advantages:

Ease of Introduction: It is readily installed using dihydropyran (DHP) under mild acidic

conditions.[4]

Robust Stability: The THP ether is stable across a wide range of non-acidic reaction

conditions, including organometallic cross-coupling, reduction, and strongly basic

environments.[4]

Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which

preserves most other functional groups.

By protecting the 4-bromo-1H-indazole at the N1 position, a stable yet reactive intermediate is

formed. The bromine atom at the C4 position serves as a versatile handle for introducing
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molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira), enabling the synthesis of diverse libraries of novel compounds for drug

discovery.

Core Compound Identification
A clear identification of the compound is fundamental for regulatory, safety, and experimental

accuracy.

Identifier Data Source

IUPAC Name 4-bromo-1-(oxan-2-yl)indazole [5]

Synonyms

4-Bromo-1-(tetrahydro-2H-

pyran-2-yl)-1H-indazole, 4-

Bromo-1-tetrahydropyran-2-yl-

indazole

[5]

CAS Number 1022158-35-5 [5][6]

Molecular Formula C₁₂H₁₃BrN₂O [5]

Molecular Weight 281.15 g/mol [5]

Chemical Structure

(SMILES:

C1CCOC(C1)N2C3=C(C=N2)

C(=CC=C3)Br)

[5]

Physicochemical Properties
The physical properties of 4-Bromo-1-THP-indazole dictate its handling, purification, and

formulation characteristics.
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Property Description Reference

Appearance White solid. [6]

Melting Point

Not explicitly reported in the

provided search results, but as

a crystalline solid, a distinct

melting point is expected.

Boiling Point

Not applicable; the compound

would likely decompose at the

high temperatures required for

boiling at atmospheric

pressure.

Solubility

Based on its synthesis and

purification, the compound is

soluble in common organic

solvents such as ethyl acetate,

dichloromethane, and

tetrahydrofuran.[6] It is

expected to be insoluble in

water.

Spectroscopic and Analytical Data
Structural confirmation is unequivocally established through spectroscopic analysis. The data

presented here is based on reported literature values and theoretical prediction.

Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. A published spectrum in

CDCl₃ confirms the structure with the following key resonances:[6]

δ 8.03 (1H, d): The proton at the C7 position of the indazole ring.

δ 7.55 (1H, dd): The proton at the C5 position of the indazole ring.

δ 7.32 (1H, dd): The proton at the C6 position of the indazole ring.
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δ 5.71 (1H, dddd): The anomeric proton of the THP ring (the C-H adjacent to both the ring

oxygen and the indazole nitrogen).

δ 4.00 & 3.73 (2H, m): The two protons of the -O-CH₂- group in the THP ring.

δ 2.55, 2.03-2.23, 1.60-1.88 (6H, m): The remaining six protons of the three methylene (-

CH₂-) groups in the THP ring.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
While not explicitly found in search results, the ¹³C NMR spectrum is expected to show 12

distinct signals corresponding to the 12 carbon atoms in the molecule, including the

characteristic signals for the aromatic carbons of the indazole ring and the aliphatic carbons of

the THP group.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight. High-resolution mass spectrometry

(HRMS) should yield a molecular ion peak corresponding to the exact mass of 280.02113 Da.

[5] A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two

peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and

aliphatic regions, C=C and C=N stretching from the indazole ring, and a prominent C-O-C

stretching band from the THP ether linkage. The absence of a broad N-H stretch (typically

~3200-3400 cm⁻¹) confirms the successful protection of the indazole nitrogen.

Synthesis and Purification Protocol
The following protocol describes the N1-regioselective protection of 4-bromo-1H-indazole,

adapted from established procedures.[6][7] This method represents a reliable and scalable

approach to the target compound.

Causality and Experimental Rationale
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Reactants: 4-bromo-1H-indazole is the starting material. 3,4-Dihydro-2H-pyran (DHP) serves

as the source for the THP group.

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate

the DHP for nucleophilic attack by the indazole nitrogen.

Solvent: A non-protic solvent like ethyl acetate is used to dissolve the reactants without

competing in the reaction.

Temperature: Heating the reaction to 70°C ensures a sufficient reaction rate for the

thermodynamically favored N1-isomer formation.[2][6]

Workup: A saturated aqueous sodium bicarbonate wash is crucial to neutralize the acid

catalyst, thereby quenching the reaction and preventing potential deprotection during workup

and purification.[6]

Purification: Silica gel column chromatography is effective for separating the product from

any unreacted starting material, residual catalyst, and potential N2-isomer byproduct.[6]

Step-by-Step Methodology
Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add p-

toluenesulfonic acid (p-TsOH, ~0.05 eq).

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) to the mixture.

Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16 hours, monitoring by

TLC or LC-MS until the starting material is consumed.[6]

Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous

sodium bicarbonate solution.

Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl

acetate.[6]

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate and saturated aqueous sodium chloride (brine).[6]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the resulting residue by flash column chromatography on silica gel,

typically using a heptane/ethyl acetate gradient, to afford 4-Bromo-1-THP-indazole as a

white solid.[6]

Experimental Workflow Diagram
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Reaction Phase

Workup & Purification

1. Combine 4-Bromo-1H-indazole,
p-TsOH, and Ethyl Acetate

2. Add Dihydropyran (DHP)

3. Heat at 70°C for 16h

4. Cool & Quench with NaHCO₃ (aq)

5. Extract with Ethyl Acetate

6. Wash with Brine

7. Dry & Concentrate

8. Silica Gel Chromatography

Pure 4-Bromo-1-THP-indazole

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 4-Bromo-1-THP-indazole.
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Chemical Reactivity and Stability
Understanding the reactivity profile of 4-Bromo-1-THP-indazole is key to its application as a

synthetic intermediate.

Stability: The compound is stable under neutral and basic conditions. However, the THP

protecting group is labile to acid. Treatment with acids such as HCl in methanol or

trifluoroacetic acid (TFA) in dichloromethane will cleave the THP group, regenerating the free

N-H of 4-bromo-1H-indazole.

Reactivity at C4-Br: The C4-bromo substituent is the primary site for synthetic elaboration. It

readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for

the formation of new carbon-carbon or carbon-heteroatom bonds. This is the principal reason

for employing this intermediate in drug discovery programs.

Synthetic Utility: The typical synthetic sequence involves (1) THP protection of the indazole,

(2) functionalization at the C4 position via the bromo group, and (3) deprotection of the THP

group to reveal the final target molecule.

Diagram of Synthetic Utility

4-Bromo-1H-indazole 4-Bromo-1-THP-indazole

  THP Protection
  (DHP, H⁺) 4-Aryl-1-THP-indazole

(or other coupled product)

  Cross-Coupling
  (e.g., Suzuki, Buchwald) 4-Aryl-1H-indazole

(Final Product)

  THP Deprotection
  (H⁺)

Click to download full resolution via product page

Caption: Role of 4-Bromo-1-THP-indazole as a key synthetic intermediate.

Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and

ensuring laboratory safety.

Safety Precautions: The parent compound, 4-bromo-1H-indazole, is classified as toxic if

swallowed and causes skin and serious eye irritation.[8] It is prudent to handle 4-Bromo-1-

THP-indazole with the same level of caution. Always use appropriate Personal Protective
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Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work

in a well-ventilated fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from

direct sunlight and sources of ignition.[9] Storage at 4°C is recommended for long-term

stability.[9]

Inpatibility: Avoid contact with strong oxidizing agents and strong acids, as acids will cause

deprotection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1442985#4-bromo-1-thp-indazole-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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